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molecular formula C12H11N3O3 B8696022 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one CAS No. 705280-53-1

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one

Cat. No. B8696022
M. Wt: 245.23 g/mol
InChI Key: WRKHPHHJGSUSSI-UHFFFAOYSA-N
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Patent
US07169926B1

Procedure details

A solution of 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one (1.10 g, 4.49 mmol) in 1:3 EtOH/THF (20 mL) was hydrogenated over 10% Pd/C (0.48 g, 0.45 mmol) at room temperature. After 1 h, the catalyst was removed by filtration, rinsing with MeOH. The filtrate was concentrated to provide 3,4-diamino-1-benzyl-1H-pyridin-2-one (0.90 g, 93% yield). 1H-NMR (DMSO): δ 7.32 (m, 2H), 7.23 (m, 3H), 6.98 (d, 1H, J=7.6 Hz), 5.80 (d, 1H, J=7.2 Hz), 5.22 (m, 2H), 5.0 (s, 2H), 4.11 (m, 2H). MS: calculated for C12H13N3O+H 216.1; found: 216.1.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
catalyst
Reaction Step Two
Name
EtOH THF
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4](=[O:15])[C:3]=1[N+:16]([O-])=O>[Pd].CCO.C1COCC1>[NH2:16][C:3]1[C:4](=[O:15])[N:5]([CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:7][C:2]=1[NH2:1] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C(N(C=C1)CC1=CC=CC=C1)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0.48 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
EtOH THF
Quantity
20 mL
Type
solvent
Smiles
CCO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
WASH
Type
WASH
Details
rinsing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(N(C=CC1N)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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